5-Bromo-N-hydroxypicolinimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as 5-bromopyridyl-2-magnesium chloride, involves an iodo-magnesium exchange reaction, demonstrating a methodology that could be adapted for the synthesis of 5-Bromo-N-hydroxypicolinimidoyl chloride. This reactive intermediate allows for the generation of functionalized pyridine derivatives, indicating a versatile approach to the synthesis of such compounds (Song et al., 2004).
Molecular Structure Analysis
The coordination modes of related compounds, such as 3-hydroxypicolinic acid in cadmium(II) complexes, provide a basis for understanding the molecular structure of 5-Bromo-N-hydroxypicolinimidoyl chloride. These studies reveal complex molecular structures comprising centrosymmetrical dimers formed via di-μ-halide bridges, suggesting potential structural similarities (Popović et al., 2006).
Chemical Reactions and Properties
Reactions involving cyclometalated complexes and the synthesis of phenols through copper-catalyzed hydroxylation of aryl halides demonstrate the chemical reactivity of halogenated compounds. These reactions highlight the potential for 5-Bromo-N-hydroxypicolinimidoyl chloride to undergo similar transformations, contributing to its utility in synthetic chemistry (Xu et al., 2014).
Physical Properties Analysis
The study of melting and freezing behaviors of prototype ionic liquids provides insights into the physical properties of halogenated compounds. These behaviors, characterized by wide pre-melting ranges and excessive supercooling, may inform the understanding of the physical properties of 5-Bromo-N-hydroxypicolinimidoyl chloride (Nishikawa et al., 2007).
Scientific Research Applications
Synthesis of Functionalized Pyridines
The synthesis of 5-bromopyridyl-2-magnesium chloride, a related compound, illustrates the importance of brominated pyridine derivatives in organic synthesis. Such compounds serve as reactive intermediates for creating a wide range of functionalized pyridines. This methodology has been applied to synthesize key intermediates for potent anticancer agents like Lonafarnib, highlighting the role of brominated pyridines in the development of therapeutic agents (Song et al., 2004).
Antimicrobial and Anti-inflammatory Agents
Brominated heterocycles, such as those derived from reactions involving bromo-substituted compounds, have shown potent antimicrobial and anti-inflammatory activities. The synthesis of novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols demonstrates the potential of brominated compounds in developing new therapeutic agents with significant biological activities (Al-Abdullah et al., 2014).
Catalytic Couplings
The use of 6-hydroxypicolinamide ligands in Cu-catalyzed couplings of heteroaryl bromides with primary amines showcases the versatility of brominated heteroaryl compounds in facilitating catalytic reactions. This approach enables selective C–N coupling reactions, which are fundamental in synthesizing complex organic molecules (Bernhardson et al., 2019).
Extraction and Separation Processes
Brominated ligands have been utilized in the selective extraction and separation of copper(II) ions, demonstrating their utility in environmental and analytical chemistry. Schiff base ligands derived from brominated compounds exhibit high selectivity and efficiency in extracting copper ions from aqueous solutions, offering potential applications in metal recovery and water purification (Fathi et al., 2008).
Heterocyclic Compound Synthesis
The conversion of bromoisoquinolinylhydrazinium chloride into various heterocyclic compounds, including indolenines and pyrazoles, underlines the role of brominated intermediates in synthesizing novel organic compounds with potential pharmaceutical applications (Afghan et al., 2014).
Safety And Hazards
5-Bromo-N-hydroxypicolinimidoyl chloride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .
properties
IUPAC Name |
(2Z)-5-bromo-N-hydroxypyridine-2-carboximidoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O/c7-4-1-2-5(9-3-4)6(8)10-11/h1-3,11H/b10-6- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDNIGSLIWGZNV-POHAHGRESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C(=NO)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC=C1Br)/C(=N/O)/Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.46 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-hydroxypicolinimidoyl chloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.